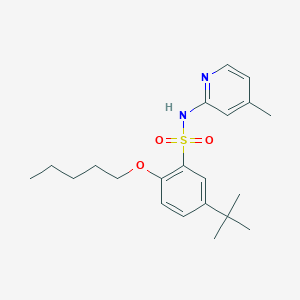
5-tert-butyl-N-(4-methylpyridin-2-yl)-2-(pentyloxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-N-(4-methylpyridin-2-yl)-2-(pentyloxy)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a tert-butyl group, a methylpyridinyl group, a pentyloxy group, and a benzene sulfonamide moiety, making it a molecule of interest for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(4-methylpyridin-2-yl)-2-(pentyloxy)benzene-1-sulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzene Sulfonamide Core: Starting with a benzene sulfonyl chloride, the sulfonamide core can be formed by reacting with an appropriate amine under basic conditions.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via an etherification reaction, where a suitable alcohol (pentanol) reacts with the benzene ring in the presence of a strong acid catalyst.
Attachment of the Methylpyridinyl Group: This step may involve a nucleophilic substitution reaction where the pyridine derivative is introduced.
Addition of the tert-Butyl Group: The tert-butyl group can be added through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pentyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the sulfonamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential antimicrobial or anticancer properties.
Industry: Use in the synthesis of specialty chemicals or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For instance, if it exhibits antimicrobial properties, it may inhibit bacterial enzymes or interfere with cell wall synthesis. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds include other sulfonamides with varying substituents on the benzene ring or different alkyl/aryl groups attached to the sulfonamide nitrogen. The uniqueness of 5-tert-butyl-N-(4-methylpyridin-2-yl)-2-(pentyloxy)benzene-1-sulfonamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.
List of Similar Compounds
- N-(4-methylpyridin-2-yl)-2-(pentyloxy)benzene-1-sulfonamide
- 5-tert-butyl-2-(pentyloxy)benzene-1-sulfonamide
- N-(4-methylpyridin-2-yl)-5-tert-butylbenzene-1-sulfonamide
Propriétés
Formule moléculaire |
C21H30N2O3S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
5-tert-butyl-N-(4-methylpyridin-2-yl)-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C21H30N2O3S/c1-6-7-8-13-26-18-10-9-17(21(3,4)5)15-19(18)27(24,25)23-20-14-16(2)11-12-22-20/h9-12,14-15H,6-8,13H2,1-5H3,(H,22,23) |
Clé InChI |
WPOJUQUGBPBKIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=NC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B15107548.png)
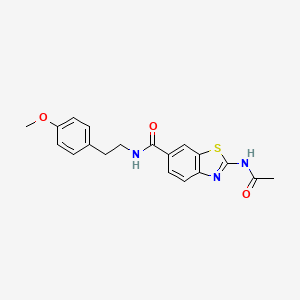
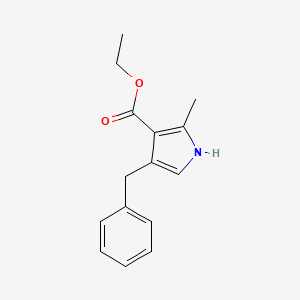
![1-benzhydryl-N-[2-(1H-imidazol-4-yl)ethyl]-3-azetanecarboxamide](/img/structure/B15107572.png)
![Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-](/img/structure/B15107585.png)
![3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea](/img/structure/B15107590.png)
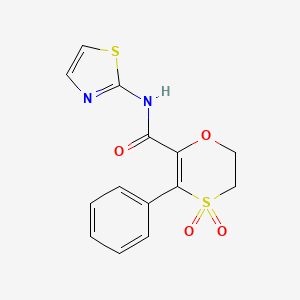
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide](/img/structure/B15107596.png)
![(5Z)-5-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15107600.png)
![(Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B15107603.png)
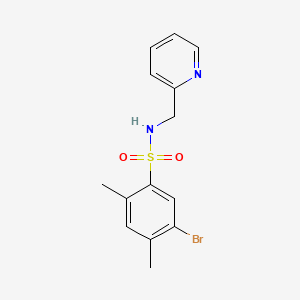
![(2-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B15107611.png)
![N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B15107618.png)
![Ethyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate](/img/structure/B15107626.png)
